molecular formula C19H21N5O B2761010 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide CAS No. 1448054-21-4

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Cat. No.: B2761010
CAS No.: 1448054-21-4
M. Wt: 335.411
InChI Key: RVGLJJRZFAKAKW-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic compound that features a combination of phenyl, pyrimidinyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as scandium(III) triflate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(pyridin-2-yl)butanamide
  • 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

Uniqueness

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidine and imidazole rings allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-16(15-7-4-3-5-8-15)19(25)23-12-14-24-13-11-22-18(24)17-20-9-6-10-21-17/h3-11,13,16H,2,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLJJRZFAKAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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